molecular formula C9H10N2O5S B11726620 (E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide

(E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide

Cat. No.: B11726620
M. Wt: 258.25 g/mol
InChI Key: DDENWOSXLNBNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide is a complex organic compound characterized by the presence of nitro, phenylsulfonyl, and methanamine oxide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide typically involves a multi-step process. One common method includes the condensation of a nitroalkene with a sulfonylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various sulfonamide derivatives.

Scientific Research Applications

(E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The phenylsulfonyl group can also interact with proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A diethyl ester of malonic acid, used in organic synthesis.

    Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

    Baclofen: A muscle relaxant and antispastic agent.

Uniqueness

(E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide is unique due to its combination of nitro, phenylsulfonyl, and methanamine oxide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C9H10N2O5S

Molecular Weight

258.25 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide

InChI

InChI=1S/C9H10N2O5S/c1-10(12)7-9(11(13)14)17(15,16)8-5-3-2-4-6-8/h2-7,9H,1H3

InChI Key

DDENWOSXLNBNKU-UHFFFAOYSA-N

Canonical SMILES

C[N+](=CC([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.